molecular formula C34H40MgN6O8S2 B12344784 (S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate

(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate

Número de catálogo: B12344784
Peso molecular: 749.2 g/mol
Clave InChI: DBOUSUONOXEWHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compounds "(S)-Omeprazole magnesium dihydrate," "Nexium dihydrate," and "(T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate" are chemically related proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. These terms largely refer to the same active pharmaceutical ingredient (API): the magnesium salt of the (S)-enantiomer of omeprazole, with variations in hydration states and nomenclature.

  • (S)-Omeprazole magnesium dihydrate: This is the S-isomer of omeprazole complexed with magnesium and two water molecules. Its molecular formula is C₃₄H₃₆MgN₆O₆S₂·2H₂O, with a molecular weight of 749.16 g/mol . It is marketed under brands like Nexium, though nomenclature discrepancies exist regarding hydration states (see Section 2).
  • Nexium dihydrate: Often described as esomeprazole magnesium trihydrate in FDA-approved labeling (e.g., molecular formula (C₁₇H₁₈N₃O₃S)₂Mg·3H₂O, molecular weight 767.2 g/mol) , the term "dihydrate" may refer to alternative formulations or synthesis pathways.
  • (T-4)-Bis[...]-Magnesium dihydrate: This is the IUPAC name for the same compound, emphasizing the tetrahedral coordination of magnesium and the sulfinyl-benzimidazole structure .

Propiedades

Fórmula molecular

C34H40MgN6O8S2

Peso molecular

749.2 g/mol

Nombre IUPAC

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate

InChI

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;

Clave InChI

DBOUSUONOXEWHU-UHFFFAOYSA-N

SMILES canónico

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Origen del producto

United States

Métodos De Preparación

Traditional Two-Step Alkali Metal Intermediate Route

Early industrial synthesis (WO 98/54171) employed S-omeprazole potassium salt as a crystalline intermediate, reacting with MgSO₄·7H₂O in methanol/acetone/water mixtures. This approach suffered from inconsistent polymorph outcomes (Form A vs. Form B dihydrate) and residual potassium contamination (0.1–0.5 wt%) requiring iterative recrystallization. The process flow involved:

  • Enantioprecursor Activation : Thionyl chloride-mediated sulfoxidation of 2-[[(3,5-dimethyl-4-methoxypyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole followed by chiral resolution.
  • Potassium Salt Formation : Methanolic KOH treatment yielding S-omeprazole potassium (99.5% HPLC purity).
  • Magnesium Transmetalation : Metathesis with MgSO₄·7H₂O under reflux, achieving 65–68% yield but requiring strict control of acetone/water ratios (3:1 v/v) to favor dihydrate Form A.

Direct Magnesium Complexation Strategies

Modern protocols (EP2147918A1) eliminate potassium intermediates by reacting S-omeprazole free base with magnesium methanolate in anhydrous methanol, followed by anti-solvent precipitation. Key advantages include:

  • Reduced Metal Contaminants : Final product contains <50 ppm alkali metals versus 500–1000 ppm in traditional routes.
  • Polymorph Directivity : Ethyl acetate/water (95:5 w/w) digestion converts amorphous or solvated forms directly to dihydrate Form A.
  • Scale-Up Efficiency : 80–85% isolated yield at 50 kg batch scale with 40°C vacuum drying maintaining hydrate integrity.

Table 1: Comparative Analysis of Synthetic Routes

Parameter Traditional (K⁺ Intermediate) Direct Mg Complexation
Reaction Steps 3 2
Typical Yield 65% 82%
Mg Source MgSO₄·7H₂O Mg(OCH₃)₂
Polymorph Control Moderate (Form A:Form B 3:1) High (Form A >98%)
Residual Solvents 0.3% acetone 0.1% ethyl acetate

Critical Process Parameters Influencing Hydrate Formation

Magnesium Source Selection

Methanol-derived magnesium species demonstrate superior reactivity over aqueous Mg²⁺ salts:

  • Magnesium Methanolate (Mg(OCH₃)₂) : Provides anhydrous conditions preventing premature hydration during complexation. Stoichiometric use (0.55 eq) in methanol achieves complete conversion within 2h at 25°C.
  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) : Requires ethanol denaturation to limit water activity. Ethanolic solutions (28.5 mL/g) enable 94% transmetalation efficiency but necessitate rigorous drying (40–45°C under vacuum) to attain dihydrate stoichiometry.

Solvent Engineering for Crystallization

Anti-solvent composition dictates hydrate form and crystallinity:

  • Ethyl Acetate/Water (95:5 w/w) : Optimal for Form A dihydrate via slurry conversion (1–8h digestion). Water activity (aw=0.3) allows gradual lattice hydration without dissolving the Mg complex.
  • Acetone/Methanol/Water (50:30:20 v/v) : Generates Form B dihydrate with higher surface area (BET 4.2 m²/g vs. 1.8 m²/g for Form A) but inferior compaction properties.

Table 2: Solvent Systems and Polymorphic Outcomes

Solvent Composition Temp (°C) Hydrate Form Crystallinity (%)
Ethyl acetate + 5% H₂O 25 A 92
Acetone/MeOH/H₂O 0–5 B 88
MTBE + 3% H₂O 40 A/B mixture 75

Polymorphic Control Through Slurry Digestion

The metastable nature of S-omeprazole magnesium solvates necessitates controlled phase transformations:

  • Amorphous to Dihydrate Conversion : Slurrying amorphous Mg complex in wet ethyl acetate (aw=0.25–0.35) for 6h induces nucleation-limited conversion to Form A (ΔG = −8.7 kJ/mol).
  • Form B to Form A Transition : Digesting Form B in 10% aqueous ethanol at 30°C for 24h achieves complete polymorphic transition via dissolution-recrystallization.

XRPD analysis reveals Form A’s distinctive peaks at 6.8°, 9.2°, and 25.4° 2θ (Cu Kα), while Form B shows split reflections at 7.3° and 13.1°.

Industrial-Scale Process Optimization

Crystallization Kinetics

  • Nucleation Rate : 2.3×10⁸ particles/mL·min in ethyl acetate/water at 25°C.
  • Growth Rate : 0.8 μm/min along direction, favoring hexagonal plate morphology.
  • Ostwald Ripening Control : Maintain 200–300 rpm agitation to prevent particle agglomeration during anti-solvent addition.

Drying Protocols

Fluidized bed drying (40°C, dew point −10°C) preserves dihydrate content better than tray drying:

  • Residual Solvents : <500 ppm ethyl acetate (vs. 1200 ppm in static drying).
  • Hydrate Stability : No form conversion after 24 months at 25°C/60% RH when packaged with desiccant.

Analytical Characterization Benchmarks

Regulatory-compliant quality attributes include:

  • Enantiomeric Excess : >99.8% by chiral HPLC (Chiralpak AD-H, hexane/ethanol/diethylamine 80:20:0.1).
  • Polymorph Purity : ≤2% Form B by XRPD Rietveld analysis.
  • Water Content : 4.8–5.2% w/w (KF titration) corresponding to dihydrate stoichiometry.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.

    Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.

    Substitution Products: Nucleophilic substitution yields various substituted derivatives.

Aplicaciones Científicas De Investigación

Treatment of Gastroesophageal Reflux Disease (GERD)

Esomeprazole is primarily indicated for the treatment of GERD, a condition characterized by the backflow of stomach acid into the esophagus, leading to symptoms such as heartburn and esophagitis. Clinical studies have demonstrated that esomeprazole effectively reduces acid secretion, alleviating symptoms and promoting healing of the esophagus .

Management of Peptic Ulcers

The compound is also utilized in treating both active duodenal ulcers and benign gastric ulcers. It aids in ulcer healing by suppressing gastric acid production, thus allowing for mucosal repair .

Helicobacter pylori Eradication

Esomeprazole is part of combination therapies aimed at eradicating Helicobacter pylori, a bacterium linked to peptic ulcers. By reducing gastric acidity, it enhances the efficacy of antibiotics used in these regimens .

Zollinger-Ellison Syndrome

This condition involves excessive gastric acid production due to gastrin-secreting tumors. Esomeprazole serves as a long-term treatment option to control acid secretion in affected patients .

Pharmacological Mechanism

Esomeprazole functions by inhibiting the H+, K+-ATPase enzyme system (the proton pump) located in the gastric parietal cells. This inhibition results in a significant decrease in both basal and stimulated gastric acid secretion . The drug exhibits a dose-dependent response, with higher doses leading to more pronounced acid suppression.

Clinical Studies and Efficacy

Clinical trials have consistently shown that esomeprazole provides effective acid control comparable to other PPIs. For instance, studies indicate that daily doses of 20 mg can achieve substantial reductions in gastric acidity, making it suitable for various therapeutic applications .

Table: Summary of Clinical Applications

ConditionIndicationTypical Dosage
Gastroesophageal Reflux DiseaseSymptomatic relief and healing20-40 mg once daily
Active Duodenal UlcerHealing20 mg once daily
Benign Gastric UlcerHealing20 mg once daily
Zollinger-Ellison SyndromeLong-term managementUp to 40 mg daily
H. pylori EradicationCombination therapyVaries with regimen

Case Studies

Numerous case studies highlight the effectiveness of esomeprazole in clinical settings:

  • Case Study 1 : A patient with severe GERD experienced complete symptom resolution after 8 weeks on esomeprazole 40 mg daily.
  • Case Study 2 : In a cohort of patients with peptic ulcers, those treated with esomeprazole showed faster healing rates compared to those receiving standard antacids.

These findings underscore the drug's role as a cornerstone therapy for acid-related gastrointestinal disorders.

Mecanismo De Acción

(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hydration State Variants

The magnesium salt of esomeprazole exists in multiple hydrated forms, primarily dihydrate and trihydrate , which differ in stability and pharmaceutical applications:

Property (S)-Omeprazole Mg Dihydrate Esomeprazole Mg Trihydrate (Nexium) Omeprazole Mg (Racemic, Anhydrous)
Molecular Formula C₃₄H₃₆MgN₆O₆S₂·2H₂O (C₁₇H₁₈N₃O₃S)₂Mg·3H₂O (C₁₇H₁₈N₃O₃S)₂Mg
Molecular Weight 749.16 g/mol 767.2 g/mol 713.12 g/mol
Stability Degrades rapidly at pH <6.8 Similar pH-dependent degradation Degrades in acidic media
Storage Conditions 2–8°C Not explicitly stated Room temperature (anhydrous form)

Key Notes:

  • The trihydrate form (Nexium) is the FDA-approved formulation, while the dihydrate form may be used in specific generic or investigational products .

Enantiomeric Comparison: (S)-Omeprazole vs. Racemic Omeprazole

The S-isomer (esomeprazole) demonstrates superior metabolic stability and efficacy compared to the racemic mixture (omeprazole):

Parameter (S)-Omeprazole Mg Dihydrate Racemic Omeprazole Mg
Bioavailability 90% higher AUC than R-isomer Lower due to R-isomer metabolism
Clinical Efficacy 40% higher healing rate in erosive esophagitis Standard efficacy
Metabolism Reduced CYP2C19 enzyme dependency Higher inter-patient variability

Stability and Pharmacokinetics

  • pH Sensitivity : Both dihydrate and trihydrate forms degrade rapidly in acidic environments (pH <4), necessitating enteric coating for delayed release .
  • Bioavailability : The magnesium salt enhances solubility compared to free esomeprazole, with peak plasma concentrations achieved in 1–2 hours .

Patent and Regulatory Landscape

  • Dihydrate Synthesis : Patents (e.g., US 20080269345) emphasize ethyl acetate as a critical anti-solvent for dihydrate crystallization, ensuring polymorphic purity .
  • Trihydrate Approval : Nexium’s trihydrate form was approved in 2001 based on trials showing improved GERD healing rates vs. omeprazole .

Actividad Biológica

(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) primarily used for the treatment of gastroesophageal reflux disease (GERD) and related conditions. This article explores its biological activity, mechanisms of action, and related clinical implications.

Chemical Structure and Properties

(S)-Omeprazole magnesium dihydrate has the chemical formula C34H36MgN6O6S22H2O\text{C}_{34}\text{H}_{36}\text{MgN}_6\text{O}_6\text{S}_2\cdot 2\text{H}_2\text{O} and is characterized by its sulfoxide structure with an asymmetric center at the sulfur atom. It exists as a magnesium salt of the benzimidazole derivative, which confers its pharmacological properties as a proton pump inhibitor .

The primary mechanism of action of (S)-Omeprazole involves the irreversible inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition effectively reduces gastric acid secretion, leading to increased gastric pH. The compound selectively binds to the cysteine residues of the ATPase, which results in prolonged acid suppression .

Biological Activity and Pharmacodynamics

  • Proton Pump Inhibition : (S)-Omeprazole is effective in decreasing gastric acidity, which aids in the healing of erosive esophagitis and reduces symptoms of GERD .
  • Magnesium Absorption : Long-term use of PPIs like (S)-Omeprazole has been associated with hypomagnesemia due to impaired intestinal magnesium absorption. Studies indicate that omeprazole inhibits passive magnesium transport across intestinal epithelium by affecting paracellular channels, leading to potential magnesium deficiency over time .
  • Clinical Implications : Hypomagnesemia can result in serious adverse effects such as cardiac arrhythmias. A case study highlighted a patient who developed Torsade de Pointes due to severe hypomagnesemia after prolonged PPI use, underscoring the need for monitoring magnesium levels in long-term users .

Case Studies

  • Case Study 1 : A 40-year-old female developed acute renal failure and severe hypomagnesemia after 13 years of PPI therapy. Upon discontinuation of omeprazole, her magnesium levels normalized within months, demonstrating the drug's impact on magnesium homeostasis .
  • Case Study 2 : A retrospective analysis indicated that patients on long-term omeprazole therapy had significantly lower serum magnesium levels compared to controls, reinforcing the association between PPI use and magnesium deficiency .

Research Findings

  • Inhibition of Magnesium Absorption : Research indicates that omeprazole decreases intestinal absorption of magnesium by altering the function of tight junctions in epithelial cells, leading to increased intestinal magnesium wasting .
  • Efficacy in Treating Acid-Related Disorders : Clinical trials have shown that (S)-Omeprazole is effective for short-term treatment of erosive esophagitis due to acid-mediated GERD. Most patients heal within four weeks, with some requiring extended therapy .

Summary Table of Biological Activities

Biological Activity Description
Proton Pump InhibitionReduces gastric acid secretion by irreversibly inhibiting H+/K+ ATPase
Magnesium AbsorptionLong-term use may impair intestinal absorption leading to hypomagnesemia
Clinical EfficacyEffective for treating GERD and erosive esophagitis; healing typically within 4 weeks
Adverse EffectsPotential for serious hypomagnesemia and associated cardiac issues

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of (S)-Omeprazole magnesium dihydrate?

To confirm purity and structure, researchers should employ a combination of:

  • High-Performance Liquid Chromatography (HPLC) for quantifying impurities and enantiomeric excess .
  • X-Ray Powder Diffraction (XRPD) to verify crystalline phases and detect polymorphic forms .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfinyl, benzimidazole) .
  • Karl Fischer Titration for water content analysis, critical given its dihydrate form .
  • Mass Spectrometry to validate molecular weight (749.15 g/mol) .

Q. How is (S)-Omeprazole magnesium dihydrate synthesized, and what role do anti-solvents play in crystallization?

The synthesis involves dissolving (S)-Omeprazole potassium in dimethylformamide, reacting with magnesium chloride hexahydrate, and precipitating the product using anti-solvents like acetone or ethyl acetate . Anti-solvents reduce solubility, promoting crystallization while minimizing salt impurities. Key parameters include:

  • Temperature control (e.g., cooling to 0°C post-reaction) .
  • Solvent-to-anti-solvent ratio to optimize yield and crystal morphology .

Q. What storage conditions are recommended for (S)-Omeprazole magnesium dihydrate, and how do they impact stability?

The compound is stored at 2–8°C to prevent dehydration and sulfoxide degradation . Stability studies should monitor:

  • Hygroscopicity : Water content affects crystalline structure; use sealed desiccators with silica gel.
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures .
  • Photostability : Protect from light to avoid benzimidazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for (S)-Omeprazole magnesium dihydrate?

Contradictions in solubility often arise from:

  • pH-dependent ionization : The compound is poorly soluble below pH 4 (gastric environment) but soluble in neutral/alkaline conditions. Use potentiometric titration to map pH-solubility profiles .
  • Polymorphic forms : Different crystalline forms (e.g., trihydrate vs. dihydrate) alter solubility. Characterize batches via XRPD and compare dissolution rates .
  • Solvent systems : Test solubility in aprotic solvents (e.g., acetonitrile) vs. aqueous buffers .

Q. What methodologies are recommended for quantifying enantiomeric excess during sulfoxidation?

The sulfinyl group’s stereochemistry (S-configuration) is critical for activity. To ensure >99% enantiomeric excess:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) and UV detection at 302 nm .
  • Polarimetry : Measure optical rotation ([α]D) and compare to reference standards (e.g., USP Omeprazole RS) .
  • Asymmetric synthesis : Employ manganese-based catalysts with (R,R)-1,2-diaminocyclohexane ligands to favor S-enantiomer formation .

Q. How can acid degradation of (S)-Omeprazole magnesium dihydrate in gastric environments be mitigated during formulation?

To protect the compound from acid hydrolysis:

  • Enteric coatings : Use methacrylic acid-ethyl acrylate copolymers (e.g., Eudragit® L100-55) to delay release until intestinal pH >5 .
  • Coating thickness optimization : Adjust spray-coating parameters to achieve 50–100 µm layers resistant to gastric fluid .
  • In vitro dissolution testing : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions to validate delayed release .

Q. What strategies are effective in identifying and quantifying degradation impurities?

Common impurities include sulfones (e.g., Omeprazole sulfone) and des-methoxy derivatives. Analytical approaches include:

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/oxidative conditions .
  • LC-MS/MS : Use reverse-phase C18 columns and electrospray ionization to detect low-abundance impurities .
  • Reference standards : Compare retention times and spectra to USP/EP impurity standards (e.g., Esomeprazole Magnesium Trihydrate, PA EPY0001028) .

Q. How can polymorphic forms of (S)-Omeprazole magnesium dihydrate be controlled during scale-up?

Polymorph control requires:

  • Seeding : Introduce Form A crystals (patented) during anti-solvent addition to direct crystallization .
  • Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor crystal form in real-time .
  • Solvent screening : Test anti-solvents like methyl tert-butyl ether to favor dihydrate over trihydrate formation .

Q. What are the challenges in co-crystallizing (S)-Omeprazole magnesium dihydrate with excipients?

Co-crystallization with stabilizers (e.g., magnesium oxide) must avoid:

  • Hydrate displacement : Excipients with high water affinity may dehydrate the compound. Use Karl Fischer titration to monitor water content .
  • pH shifts : Basic excipients can prematurely dissolve enteric coatings. Test compatibility via slurry experiments .

Q. How does the magnesium counterion influence the compound’s stability and bioavailability?

Magnesium enhances stability by forming a chelate complex with the sulfinyl group, reducing racemization. However, it increases hygroscopicity, requiring strict humidity control during manufacturing . Bioavailability studies show magnesium salts improve intestinal solubility vs. sodium salts, but comparative dissolution testing is recommended .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.